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Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and
cognitive symptoms. While current treatments primarily target the dopamine system, significant
unmet needs remain, particularly for the cognitive and negative symptom domains. Emerging
evidence points to the dysregulation of the orexin neuropeptide system as a contributing factor
to the pathophysiology of schizophrenia.[1] The orexin system, comprising orexin-A and orexin-
B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of
wakefulness, motivation, and reward processing.[2][3] This guide explores the molecular
underpinnings of orexin dysregulation in schizophrenia, details the therapeutic rationale for
targeting the orexin 1 receptor (OX1R), and provides a comprehensive overview of CVN766, a
potent and highly selective OX1R antagonist in clinical development.

The Orexin System

Orexin neurons are located exclusively in the lateral hypothalamus but project extensively
throughout the brain, influencing numerous physiological processes.[2][4] The two peptides,
orexin-A and orexin-B, are derived from a common precursor, prepro-orexin.[5] Orexin-A has a
high affinity for both OX1R and OX2R, while orexin-B binds preferentially to OX2R.[6] These
receptors are structurally similar but have distinct localizations and functional roles. OX2R is
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primarily associated with the regulation of wakefulness, whereas OX1R is implicated in reward,
stress, and emotional regulation.[7]

Orexin Receptor Signaling

Activation of orexin receptors initiates a cascade of intracellular signaling events. As G protein-
coupled receptors (GPCRSs), they can couple to multiple G protein subtypes, including Gaq,
Gai/o, and Gas, leading to diverse cellular responses.[4][5][8] The primary and best-
characterized pathway involves Gaq activation, which stimulates phospholipase C (PLC).[9]
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from
intracellular stores, while DAG activates protein kinase C (PKC).[4][9] Orexin signaling also
modulates other pathways, including the MAPK/ERK pathway and cyclic AMP (cCAMP) levels,
and involves B-arrestin recruitment.[5][8]
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Diagram 1: Orexin Receptor Signaling Pathways.

Orexin Dysregulation in Schizophrenia

The implication of the orexin system in schizophrenia stems from its role in functions that are
profoundly disrupted in the disorder, including the sleep-wake cycle, cognition, and motivation.
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[1][10] Preclinical and clinical evidence suggests a complex, and at times contradictory, picture
of orexin dysregulation in schizophrenia.

Preclinical Evidence

Animal models of schizophrenia, such as those induced by NMDA receptor antagonists or
stress, have demonstrated that orexin receptor antagonists can normalize aberrant dopamine
neuron activity and reverse psychosis-like behaviors.[11][12] For instance, both dual orexin
receptor antagonists and selective OX1R antagonists can reverse deficits in prepulse inhibition
(PPI), a measure of sensorimotor gating that is impaired in schizophrenia.[11] This suggests
that hyperactivity of the orexin system, particularly through OX1R, may contribute to the
dopaminergic dysregulation thought to underlie psychosis.[11][12]

Clinical Evidence: Orexin Levels

Studies measuring orexin levels in patients with schizophrenia have yielded inconsistent
results. Some studies report significantly decreased plasma orexin-1 (orexin-A) levels in
patients, particularly females, who also showed reduced hypothalamic orexin-1
immunoreactivity in postmortem tissue.[1][10] Conversely, other research has found elevated
plasma orexin-A levels in patients compared to healthy controls.[12] A meta-analysis concluded
that, overall, there was no significant alteration in plasma orexin-A levels in schizophrenia
patients compared to controls, suggesting that confounding factors like medication, illness
stage, or patient subgroups may influence the findings.[6] Antipsychotic medications
themselves appear to modulate the orexin system, further complicating the interpretation of
these results.[3]
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Study Type Sample Finding Reference(s)

Significantly
decreased hypocretin-
Clinical Study Plasma 1 levels in SCZ [1][10]

patients, especially

females.
Decreased
. Postmortem hypocretin-1
Clinical Study _ L [1][10]
Hypothalamus immunoreactivity in

female SCZ patients.

Significantly higher
o plasma orexin-A levels
Clinical Study Plasma ) ) [12]
in SCZ patients than

controls.

No significant

difference in plasma
Meta-Analysis Plasma orexin-A levels [6]

between SCZ patients

and healthy controls.

Lower orexin-A levels
. Cerebrospinal Fluid in haloperidol-treated
Clinical Study ) [13]
(CSF) patients vs.

unmedicated patients.

Table 1. Summary of
Clinical Findings on
Orexin Levels in

Schizophrenia.

CVN766: A Selective Orexin-1 Receptor Antagonist

Given the role of OX1R in stress, motivation, and its interaction with dopamine pathways, it has
emerged as a promising therapeutic target for the negative and cognitive symptoms of
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schizophrenia.[14] CVN766 is a potent, orally active, and highly selective OX1R antagonist

developed by Cerevance.[15][16][17]

Pharmacological Profile

CVN766 demonstrates exquisite selectivity for OX1R over OX2R. This high selectivity is a key

differentiating feature, as antagonism of OX2R is primarily associated with somnolence, an

undesirable side effect for a schizophrenia therapeutic.[7][16]

Parameter Value Receptor Reference(s)
Orexin 1 Receptor

IC50 8 nM [18][19]
(OX1R)
Orexin 2 Receptor

IC50 >10,000 nM (>10 pM) [18]
(OX2R)

Selectivity >1000-fold OX1R over OX2R [15][16][20]

Table 2: In Vitro
Potency and
Selectivity of CVN766.

Preclinical Efficacy

In preclinical models relevant to schizophrenia, CVN766 has shown efficacy in reversing

cognitive deficits and negative symptom-like behaviors.[15][20] Key findings include:

» Efficacy in executive function and attentional set-shifting paradigms.[15]

* Reversal of phencyclidine (PCP)-induced social interaction deficits.[15][20]

e Reduction in amphetamine-induced dopamine release.[15]
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Diagram 2: Therapeutic Rationale for CVN766 in Schizophrenia.

Phase 1 Clinical Trial

CVN766 has completed a Phase 1 randomized, double-blind, placebo-controlled study in
healthy volunteers.[15][16] The trial assessed the safety, tolerability, and pharmacokinetics (PK)
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of single and multiple ascending doses. A Phase 2 trial in patients with schizophrenia was
planned to initiate in Q2 2023.[16]

Randomized, double-blind, placebo-

Trial Design controlled, single and multiple ascending
dose
Participants 64 healthy subjects

Safetv & Tolerabilit Well-tolerated with an excellent safety profile.
afety & Tolerability _ o
No serious or dose-limiting adverse events.

Headache (10.9%), Dizziness (7.8%),

Common TEAEs (>5%) Presyncope (6.2%)

No increase in somnolence or fatigue compared

Somnolence
to placebo.
Robust profile with dose-proportional exposure
Pharmacokinetics (PK) (Cmax and AUC). Steady state achieved in 4-5
days.
CNS Exposure Confirmed via CSF measurements.

Table 3: Summary of CVN766 Phase 1 Clinical
Trial Results.[15][16]

Key Experimental Methodologies
Quantification of Orexin-A in CSF via
Radioimmunoassay (RIA)

This protocol describes the standard method for quantifying orexin-A (hypocretin-1) levels in
cerebrospinal fluid, which is crucial for clinical and research studies.[21][22]

Protocol:

o Sample Collection & Handling: Collect CSF via lumbar puncture into polypropylene tubes.
Immediately place on ice, centrifuge to remove any cells, and store the supernatant at -80°C
until analysis.
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» Reagents: Utilize a commercial 125I-based RIA kit (e.g., Phoenix Pharmaceuticals). This
includes 125I-labeled orexin-A tracer, orexin-A standard, primary antibody (rabbit anti-orexin-
A), and a secondary antibody (e.g., goat anti-rabbit IgG) conjugated to a precipitating agent.

o Assay Procedure: a. Pipette 100 pL of CSF samples, standards, and controls into coated
tubes. b. Add 100 uL of the primary antibody to each tube. c. Add 100 pL of the 125I-orexin-A
tracer. d. Vortex all tubes and incubate for 24 hours at 4°C to allow for competitive binding. e.
Add the secondary antibody solution to precipitate the antigen-antibody complexes. f.
Incubate for 90-120 minutes at room temperature. g. Centrifuge the tubes at 3000-3500 rpm
for 20 minutes to pellet the precipitate. h. Decant the supernatant carefully.

o Data Acquisition & Analysis: a. Measure the radioactivity of the pellet in each tube using a
gamma counter. b. Generate a standard curve by plotting the percentage of bound tracer
against the concentration of the orexin-A standards. c. Calculate the orexin-A concentration
in the CSF samples by interpolating their radioactivity measurements from the standard
curve. Concentrations are typically reported in pg/mL.[23]

Visualization of Orexin Receptor mRNA via Branched In
Situ Hybridization (b HCR)

This advanced molecular technique allows for the precise, semi-quantitative visualization of
OX1R and OX2R mRNA within brain tissue, providing critical information on receptor
distribution.[24][25][26]

Protocol:

o Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA). Post-fix the brain in
4% PFA overnight, then cryoprotect in a sucrose solution. Section the brain into 30-50 pm
thick slices using a cryostat.

e Probe Hybridization (First Stage): a. Wash sections in a suitable buffer (e.g., PBS with
Tween-20). b. Pre-hybridize the sections in a hybridization buffer at 37°C. c. Hybridize
overnight at 37°C with a set of split-initiator probes specific for Ox1r or Ox2r mRNA. These
probes bind to the target mMRNA sequence.
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» Amplification (Second Stage): a. Wash the sections extensively to remove unbound probes.
b. Incubate the sections with a pair of kinetically trapped, fluorophore-labeled hairpin
amplifiers (e.g., one labeled with Alexa Fluor 488, another with Alexa Fluor 594). c. The
initiator probes on the target MRNA trigger a chain reaction, causing the hairpins to open and
bind sequentially, forming a long, branched, and highly fluorescent polymer directly at the
site of the target mMRNA.

» Immunohistochemistry (Optional): As bHCR does not require proteinase K treatment, it can
be combined with standard immunohistochemistry to co-localize receptor mRNA with specific
protein markers for cell-type identification (e.g., tyrosine hydroxylase for dopamine neurons).
[24]

e Imaging and Analysis: a. Mount the sections on slides with a mounting medium containing
DAPI for nuclear staining. b. Image the sections using a confocal or fluorescence
microscope. c. Analyze the images to map the distribution and quantify the fluorescence
intensity of Ox1r and Ox2r mRNA signals across different brain regions.
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Diagram 3: Preclinical Workflow for CVN766 Efficacy Testing.
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Conclusion and Future Directions

The orexin system represents a compelling, non-dopaminergic target for the treatment of
schizophrenia. While the precise nature of its dysregulation in patients requires further
clarification, preclinical evidence strongly supports the hypothesis that OX1R antagonism can
ameliorate deficits relevant to the negative and cognitive symptoms of the disorder. CVN766,
with its high potency and selectivity for OX1R, is a promising clinical candidate.[27] Its
favorable safety profile and lack of somnolence in Phase 1 trials are significant advantages.[15]
[16] The results of the forthcoming Phase 2 trial will be critical in validating the therapeutic
potential of selective OX1R antagonism for the difficult-to-treat symptom domains of
schizophrenia. Future research should also focus on identifying patient biomarkers that could
predict a response to orexin-based therapies, potentially leading to a more personalized
approach to schizophrenia treatment.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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